molecular formula C19H20N2O4 B12503934 N-(3-methoxybenzyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(3-methoxybenzyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B12503934
M. Wt: 340.4 g/mol
InChI Key: FRNRVOOCPTUMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is a complex organic compound that belongs to the class of benzoxazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.

    Introduction of the Acetamide Group: The acetamide group is introduced through acylation reactions using suitable acylating agents.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.

    Materials Science: Used in the development of advanced materials with specific properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites.

    DNA Intercalation: Intercalating into DNA strands and affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-methoxyphenyl)methyl]-2-(3-oxo-2H-1,4-benzoxazin-4-yl)acetamide: Lacks the methyl group at the 7-position.

    N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide: Different positioning of the functional groups.

Uniqueness

N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group and the methyl group at specific positions can enhance its interaction with biological targets and improve its pharmacokinetic properties.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C19H20N2O4/c1-13-6-7-16-17(8-13)25-12-19(23)21(16)11-18(22)20-10-14-4-3-5-15(9-14)24-2/h3-9H,10-12H2,1-2H3,(H,20,22)

InChI Key

FRNRVOOCPTUMCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NCC3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.